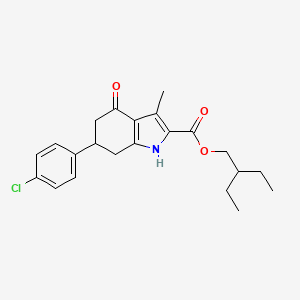![molecular formula C19H20N4OS B4873152 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4873152.png)
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline moiety through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate compound with thiol derivatives under mild conditions.
Methyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole or quinazoline rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or quinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also contain a triazole ring and are investigated for their neuroprotective and anti-inflammatory properties.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials:
Uniqueness
6,6-dimethyl-2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is unique due to its specific structural features, such as the presence of the sulfanyl group and the methyl substitutions
Propriétés
IUPAC Name |
6,6-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-13(7-12)11-25-18-21-17-20-15-8-19(2,3)9-16(24)14(15)10-23(17)22-18/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWOEXXEDADJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CC(CC4=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE](/img/structure/B4873086.png)
![N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B4873090.png)
![N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-nitrobenzamide](/img/structure/B4873097.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4873103.png)
![N'-{2-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETYL}PYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B4873104.png)
![N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4873117.png)
![3-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B4873136.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-CHLOROBENZENE-1-SULFONAMIDE](/img/structure/B4873141.png)
![Methyl 3-[(3-fluorobenzyl)sulfanyl]propanoate](/img/structure/B4873148.png)

![N-[4-(benzyloxy)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4873156.png)
![N-[3-(dimethylamino)propyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4873159.png)

